2,3-Dichloronitrobenzene
Overview
Description
2,3-Dichloronitrobenzene is an organic compound with the chemical formula C6H3Cl2NO2. It appears as a colorless to yellow solid at ambient temperatures and has a characteristic odor. This compound is primarily used as an intermediate in the production of dyes, antimicrobials, and agricultural products .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloronitrobenzene (23DCNB) is a gene cluster (dcb), encoding a Nag-like dioxygenase, in Diaphorobacter sp. strain JS3051 . This bacterium utilizes 23DCNB as the sole carbon, nitrogen, and energy source for growth .
Mode of Action
The this compound dioxygenase system (DcbAaAbAcAd) catalyzes the conversion of 23DCNB to 3,4-dichlorocatechol (34DCC) . Site-directed mutagenesis studies indicated that residue 204 of DcbAc is crucial for the substrate specificity of 23DCNB dioxygenase . The presence of glutamic acid at position 204 of 23DCNB dioxygenase is unique among Nag-like dioxygenases .
Biochemical Pathways
The 23DCNB dioxygenase system initiates the degradation of 23DCNB by converting it to 34DCC . A gene cluster (dcc) encoding the enzymes for 34DCC catabolism, homologous to a clc operon in Pseudomonas knackmussii strain B13, is also on the chromosome at a distance of 2.5Mb from the dcb genes . Heterologously expressed DccA catalyzes ring cleavage of 34DCC with high affinity and catalytic efficiency .
Pharmacokinetics
strain JS3051 is known to utilize 23DCNB as the sole carbon, nitrogen, and energy source for growth . This suggests that the compound is metabolized and utilized efficiently by this organism.
Result of Action
The action of 23DCNB results in its mineralization, or complete degradation, by Diaphorobacter sp. strain JS3051 .
Action Environment
Environmental factors can influence the action of 23DCNB. For example, high concentrations of 23DCNB dust particles may form explosive mixtures with air . Heating to decomposition may release toxic hydrogen chloride and nitrogen oxide fumes . Exposure to heat, open flames, and other potential sources of ignition must be avoided . Additionally, 23DCNB is hazardous to the aquatic environment and has specific target organ toxicity upon repeated exposure .
Biochemical Analysis
Biochemical Properties
2,3-Dichloronitrobenzene is utilized by certain bacterial strains, such as Diaphorobacter sp. strain JS3051, as the sole carbon, nitrogen, and energy source for growth . . This dioxygenase system, referred to as DcbAaAbAcAd, converts this compound to 3,4-dichlorocatechol .
Cellular Effects
The conversion of this compound to 3,4-dichlorocatechol by the DcbAaAbAcAd system is a crucial step in the metabolic pathway of Diaphorobacter sp. strain JS3051 . This process allows the bacteria to utilize this compound as a source of energy, carbon, and nitrogen .
Molecular Mechanism
The molecular mechanism of this compound degradation involves the action of the DcbAaAbAcAd dioxygenase system . This system catalyzes the conversion of this compound to 3,4-dichlorocatechol . The specificity of this dioxygenase for this compound is determined by the residue 204 of DcbAc .
Temporal Effects in Laboratory Settings
In laboratory settings, the reaction of this compound with the DcbAaAbAcAd system can be completed within 5 seconds . The reaction has a high selectivity of above 89% under adiabatic conditions .
Metabolic Pathways
The metabolic pathway of this compound in Diaphorobacter sp. strain JS3051 involves the initial oxidation of the compound by the DcbAaAbAcAd dioxygenase system . This system converts this compound to 3,4-dichlorocatechol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloronitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out in a stirred tank reactor, where nitric acid is added dropwise at low temperatures, followed by maintaining the reaction at around 60°C for a couple of hours .
Industrial Production Methods: In industrial settings, the nitration process is often conducted in continuous-flow reactors to enhance efficiency and safety. For instance, using a micropacked-bed reactor allows for better control of the reaction kinetics and heat management, achieving high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloronitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,3-dichloroaniline using reducing agents like iron and hydrochloric acid.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Strong bases or nucleophiles, such as sodium methoxide, can be used for substitution reactions.
Major Products:
Reduction: 2,3-Dichloroaniline.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
2,3-Dichloronitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds, including dyes and pharmaceuticals.
Biology: Studies have explored its biodegradation pathways, particularly by bacteria like Diaphorobacter sp.
Medicine: While not directly used in medicine, its derivatives and related compounds are investigated for potential therapeutic applications.
Industry: It serves as an intermediate in the production of dyes, antimicrobials, and agricultural chemicals.
Comparison with Similar Compounds
- 2,4-Dichloronitrobenzene
- 3,4-Dichloronitrobenzene
- 2-Nitrotoluene
Comparison: 2,3-Dichloronitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biodegradation pathways. For instance, the presence of chlorine atoms at the 2 and 3 positions affects its interaction with enzymes and its overall stability compared to other isomers like 2,4-dichloronitrobenzene .
Properties
IUPAC Name |
1,2-dichloro-3-nitrobenzene | |
---|---|---|
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InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
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InChI Key |
CMVQZRLQEOAYSW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H3Cl2NO2 | |
Record name | 2,3-DICHLORONITROBENZENE | |
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DSSTOX Substance ID |
DTXSID8024997 | |
Record name | 2,3-Dichloronitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
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Physical Description |
2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS. | |
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Boiling Point |
495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C | |
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Flash Point |
255 °F (NTP, 1992), 123 °C | |
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Solubility |
less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none | |
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Density |
1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.00505 [mmHg], Vapor pressure at 20 °C: negligible | |
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Color/Form |
Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles. | |
CAS No. |
3209-22-1, 27900-75-0 | |
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Melting Point |
142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.